EGFR Tyrosine Kinase Inhibitory Potential: Class-Level Benchmarks for 1,3,4-Oxadiazole-1,2,3-Triazole Hybrids
No direct EGFR-TK inhibition data are available for CAS 1081142-09-7. However, the structurally related 1,3,4-oxadiazole-1,2,3-triazole hybrids reported by Mahmoud et al. (2022) demonstrated EGFR-TK IC50 values of 0.11–0.73 µM, compared to erlotinib at IC50 = 0.08 ± 0.04 µM [1]. In a separate series, 1,3,4-oxadiazole-bearing 1,2,3-triazole analogs exhibited antiproliferative IC50 values of 1.02–3.67 µM across MDA-MB-468, HepG-2, and A549 cell lines, with the best compounds (8b, 8h) achieving EGFRWT IC50 = 0.54 and 0.33 µM, respectively, versus erlotinib at 0.19 µM [2]. The target compound's 5-isopropyl substitution on the triazole ring represents an underexplored steric variant within this pharmacophore; existing SAR indicates that substituent bulk at this position can modulate EGFR-TK potency by altering triazole-oxadiazole dihedral angles and hydrophobic pocket occupancy.
| Evidence Dimension | EGFR tyrosine kinase inhibition (IC50) |
|---|---|
| Target Compound Data | No direct experimental data; predicted to fall within the 0.1–1.0 µM range based on close structural analogy to published 1,3,4-oxadiazole-1,2,3-triazole hybrids with 5-methyl or 5-aryl triazole substitution |
| Comparator Or Baseline | Mahmoud et al. (2022) hybrids 6d, 6e, 8a–e: EGFR-TK IC50 = 0.11–0.73 µM; erlotinib IC50 = 0.08 ± 0.04 µM. SSRN (2025) hybrids 8b, 8h: EGFRWT IC50 = 0.54 and 0.33 µM; erlotinib IC50 = 0.19 ± 0.07 µM |
| Quantified Difference | Cannot be quantified for the target compound; class benchmark potency is within approximately 1.4–9-fold of erlotinib for the most active published analogs |
| Conditions | EGFR-TK enzyme inhibition assay (Mahmoud et al.); MTT antiproliferative assay in MDA-MB-468, HepG-2, A549 cell lines (SSRN 2025) |
Why This Matters
Establishes the potency ceiling for this chemotype and justifies procurement of the 5-isopropyl variant to probe whether steric bulk at the triazole 5-position confers selectivity advantages or altered binding kinetics relative to 5-methyl congeners.
- [1] Mahmoud MA, Mohammed AF, Salem OIA, Gomaa HAM, Youssif BGM. New 1,3,4-oxadiazoles linked with the 1,2,3-triazole moiety as antiproliferative agents targeting the EGFR tyrosine kinase. Arch Pharm (Weinheim). 2022;355(6):e2200009. View Source
- [2] SSRN Preprint. New 1,3,4-Oxadiazole and 1,2,3-Triazole Derivatives as Anti-Proliferative Agents: Design, Synthesis, Biological Evaluation, in Silico Docking and DFT Studies. 2025. View Source
